REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](F)=[CH:4][C:5]([CH3:12])=[C:6]([CH2:8][C:9]([OH:11])=[O:10])[CH:7]=1.BrC1C=C([F:23])C(C)=C(N)C=1>>[Br:1][C:2]1[CH:3]=[C:4]([F:23])[C:5]([CH3:12])=[C:6]([CH2:8][C:9]([OH:11])=[O:10])[CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C(C1)CC(=O)O)C)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=C(C1)N)C)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(C1)CC(=O)O)C)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |